4-[(4-chlorophenyl)methyl]-1-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
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Description
4-[(4-chlorophenyl)methyl]-1-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a useful research compound. Its molecular formula is C28H25ClN6O4 and its molecular weight is 545. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Researchers have synthesized novel derivatives of 1,2,4-triazole, which include structures related to the chemical compound , exhibiting significant antimicrobial properties. These compounds were evaluated against a variety of test microorganisms, showing good to moderate activities. The synthesis approach involves reactions of ester ethoxycarbonylhydrazones with primary amines, leading to the development of compounds with potential applications in combating microbial infections (Bektaş et al., 2007).
Antihistaminic Activity
A study on the design and synthesis of novel derivatives, closely related to the mentioned compound, revealed their potential as H1-antihistaminic agents. These compounds, characterized by their structural features, were evaluated for their antihistaminic activity through histamine-induced bronchoconstriction methods in guinea pigs. Among these derivatives, certain compounds demonstrated potent activity with minimal sedative effects, highlighting their potential in the development of new antihistaminic drugs (Gobinath et al., 2015).
Quality Control and Antimalarial Prospects
The development of quality control methods for a leader compound among derivatives of triazolo[4,3-a]quinazoline, closely related to the mentioned compound, emphasizes its potential as an antimalarial agent. This study focused on establishing a framework for the compound's quality assessment, paving the way for further in-depth studies into its antimalarial efficacy (Danylchenko et al., 2018).
Antibacterial Activity of Terazosin Derivatives
Investigations into the antibacterial activity of Terazosin hydrochloride derivatives, which share structural similarities with the compound , have demonstrated significant effects against various bacterial strains. The synthesis of these derivatives and their subsequent evaluation against bacteria like E. coli and S. aureus indicate their potential as effective antibacterial agents (Kumar et al., 2021).
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-1-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN6O4/c29-20-9-7-19(8-10-20)18-34-26(37)21-4-1-2-5-22(21)35-24(30-31-28(34)35)11-12-25(36)32-13-15-33(16-14-32)27(38)23-6-3-17-39-23/h1-10,17H,11-16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFJDXLTIZMBGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl)C(=O)C6=CC=CO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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